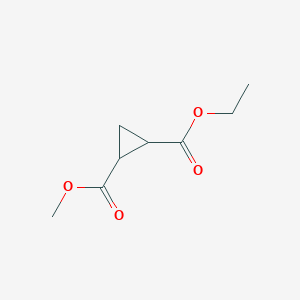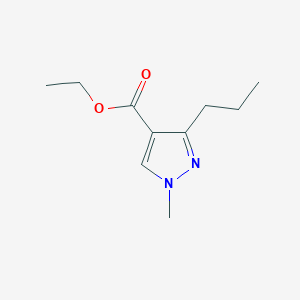
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a [3+2] cycloaddition reaction between N-isocyanoiminotriphenylphosphorane and terminal alkynes can yield pyrazoles under mild conditions . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods. For example, the use of transition-metal catalysts, such as ruthenium or copper, can facilitate the synthesis of pyrazoles with high selectivity and yield . These methods are advantageous due to their broad substrate scope and functional group tolerance.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: N-arylation and other substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Aryl halides and copper powder in the presence of a base such as potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions yield N-arylpyrazoles, while oxidation reactions produce pyrazole N-oxides .
Applications De Recherche Scientifique
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are explored for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.
Organic Synthesis: Pyrazoles serve as building blocks for the synthesis of more complex heterocyclic systems.
Agriculture: Some pyrazole derivatives are used as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. Pyrazoles can exhibit tautomerism, which influences their reactivity and biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 1-methyl-3-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-4-carboxaldehyde
- N-Methylpyrazole-4-carboxamide
These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Propriétés
Numéro CAS |
116344-25-3 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
ethyl 1-methyl-3-propylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-9-8(7-12(3)11-9)10(13)14-5-2/h7H,4-6H2,1-3H3 |
Clé InChI |
RGDUQSCKKUFOAX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C=C1C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




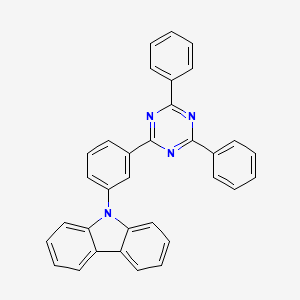
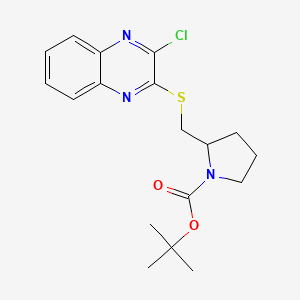
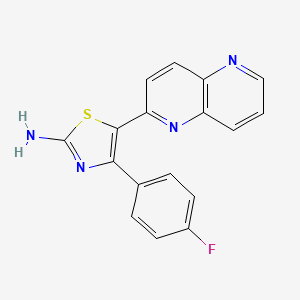
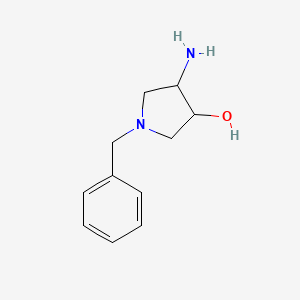
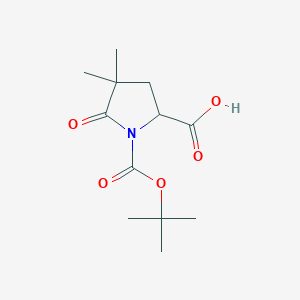
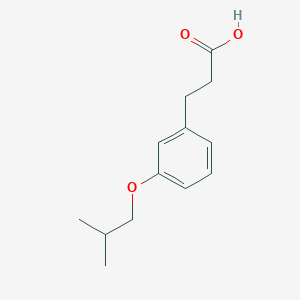
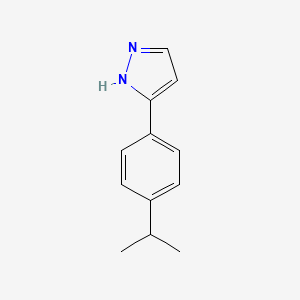
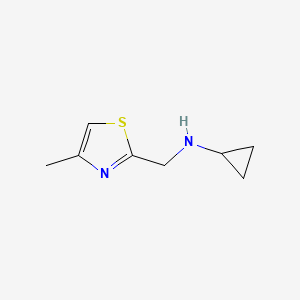


![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
